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An In-Depth Technical Guide to the Theoretical Calculation of Lithium
Bis(fluorosulfonyl)imide (LiFSI) Properties

Introduction

Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a highly promising salt for next-
generation lithium-ion and lithium-metal batteries. Its advantageous properties, including high
ionic conductivity, superior thermal stability, and the ability to form a stable solid electrolyte
interphase (SEI) on the lithium metal anode, position it as a viable alternative to the
conventional lithium hexafluorophosphate (LIPF6). To fully unlock its potential and guide the
rational design of novel electrolyte systems, a fundamental understanding of its
physicochemical properties at the molecular level is crucial. Theoretical and computational
chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD)
simulations, have become indispensable tools for elucidating these properties. This guide
provides a comprehensive overview of the theoretical approaches used to study LiFSI and the
key properties that have been calculated, offering valuable insights for researchers and
scientists in the field of battery technology.

Computational Methodologies

The theoretical investigation of LiFSI properties predominantly relies on a suite of
computational methods. These simulations provide atomic-scale insights into the behavior of
LiFSI in various electrolyte environments.

Density Functional Theory (DFT)
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DFT calculations are a quantum mechanical method used to investigate the electronic structure
of many-body systems. In the context of LiFSI, DFT is employed to calculate a range of
fundamental properties:

e Molecular Geometry and Vibrational Frequencies: Optimization of the FSI~ anion and
Lit(FSI™) ion pair geometries to their lowest energy states.[1][2] Calculated vibrational
frequencies can be compared with experimental Infrared (IR) and Raman spectroscopy to
validate the computational models and aid in the interpretation of experimental spectra.[1][3]

» Binding Energies: Calculation of the binding energy between the lithium cation (Li*) and the
FSI~ anion, as well as between Li+ and solvent molecules.[4][5] This helps in understanding
the solvation thermodynamics and the competition between ion-pairing and solvation.

o Electrochemical Stability: Determination of the Highest Occupied Molecular Orbital (HOMO)
and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to predict the anodic and
cathodic stability of the FSI~ anion.[2] The electron affinity of the FSI~ anion is a key
parameter in understanding its reduction and subsequent decomposition.[6]

o Decomposition Pathways: Mapping the reaction energy profiles for the decomposition of the
FSI~ anion, particularly at the electrode-electrolyte interface, to elucidate the mechanisms of
SEI formation.[7][8]

Typical Protocol for DFT Calculations: DFT calculations are often performed using software
packages like Gaussian or ORCA.[3][9] A common approach involves the B3LYP functional
with a 6-311++G** basis set for geometry optimizations and frequency calculations.[3]
Solvation effects can be incorporated using implicit solvent models like the Polarizable
Continuum Model (PCM) or the CPCM implicit solvation model.[1][4]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms
and molecules. They are particularly powerful for studying the dynamic and transport properties
of electrolytes.

o Classical MD: This approach uses force fields (e.g., OPLS-AA, GAFF) to describe the
interactions between patrticles.[3][10] It is computationally efficient and allows for the
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simulation of large systems over long timescales (nanoseconds to microseconds), making it
ideal for calculating transport properties.

Ab Initio MD (AIMD): In AIMD, the forces between atoms are calculated "on-the-fly" from
electronic structure calculations (typically DFT).[11] This method is more accurate than
classical MD as it does not rely on pre-parametrized force fields, but it is computationally
very expensive, limiting simulations to smaller systems and shorter timescales
(picoseconds).[7][11]

Machine-Learned Potential (MLP) MD: This is an emerging technique that combines the
accuracy of AIMD with the efficiency of classical MD. An MLP is trained on a large dataset of
AIMD-generated data to learn the potential energy surface of the system.[12][13]

Typical Protocol for MD Simulations: MD simulations are conducted using software like
GROMACS, AMBER, or LAMMPS.[3][9][14] A typical workflow involves:

System Setup: Constructing a simulation box containing a defined number of Li* ions, FSI~
anions, and solvent molecules to match the desired concentration.

Equilibration: The system is first equilibrated under an NVT (constant number of particles,
volume, and temperature) ensemble, followed by an NPT (constant number of particles,
pressure, and temperature) ensemble to bring the system to the desired temperature and
pressure.

Production Run: A long simulation is run under the NVT ensemble to collect trajectory data
for analysis.

Analysis: The trajectory data is then used to calculate various properties.

Calculated Properties of LiFSI

Theoretical calculations have provided a wealth of information on the structural, transport, and
electrochemical properties of LiFSI-based electrolytes.

Structural and Solvation Properties

The local environment around the Li* ion, known as the solvation sheath, dictates many of the
electrolyte's properties. Theoretical calculations are used to determine the composition and
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structure of this sheath.

o Coordination Number (CN): This is the average number of solvent molecules or anions

directly coordinated to a Li* ion. MD simulations are the primary tool for calculating CNs by

integrating the radial distribution function (RDF) up to its first minimum.[3][9][15]

» lon Aggregation: In concentrated solutions, Li* and FSI~ can form contact ion pairs (CIPs),

solvent-separated ion pairs (SSIPs), and larger aggregates (AGGs).[16][17] The relative

populations of these species significantly impact conductivity and viscosity.[4][10]

e Binding Energies: DFT calculations provide quantitative values for the strength of Li*-solvent

and Li*-anion interactions. For example, the gas-phase binding energy between Li+ and

FSI~ is very strong (-137.5 kcal mol~?), but it is significantly weakened in solution.[4]

Property Value Solvent Method Reference
Li*-FSI~ Binding
-137.5 kcal/mol Gas Phase DFT [4]
Energy
Li*-DME Binding  Varies with
o DME DFT [4]
Energy coordination
Li* Coordination Butylene
~2.5 (BC) MD [3][18]
Number Carbonate
Lit-O(FSI7)
o Butylene
Coordination ~3.4 MD [3][18]
Carbonate
Number
FSI~ Species CIP, AGG-I,
o CPME/DME MD [10]
Distribution AGG-II

Table 1: Selected Calculated Structural and Thermodynamic Properties of LiFSI.

Caption: Li* solvation shell with coordinated solvent molecules and FSI~ anion.

Transport Properties
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Transport properties are critical for battery performance, as they govern the rate at which ions
can move through the electrolyte.

 lonic Conductivity (k): This measures the electrolyte's ability to conduct an electric current. It
can be calculated from MD simulations using the Green-Kubo formula, which relates
conductivity to the time integral of the charge current autocorrelation function.[19]

 Diffusion Coefficient (D): The self-diffusion coefficients of Li*, FSI~, and solvent molecules
are calculated from the mean square displacement (MSD) of the particles over time, using
the Einstein relation.[20][21]

o Transference Number (t+): The Li* transference number is the fraction of the total ionic
current carried by the Li* ions. A high t+ is desirable to minimize concentration gradients
during battery operation. MD simulations can provide an estimate of t+ from the self-diffusion
coefficients of the ions.[20]

Property Value System Method Reference
Li* Self-Diffusion ) ) PFG-NMR
o 1.47e-5 cm?/s 1M LiFSI in DME ) [21]
Coefficient (Experimental)
Li+ Self-Diffusion LiFSI in ) )
o 1.0e-5 cm?/s MD Simulation [21]
Coefficient DOL/DME
lonic ~2.67 mS/cm . ] Casteel-Amis fit
o LiFSIin G4 ) [22]
Conductivity (k) (max) (Experimental)
Apparent ) ) )
Agrees with 20 m LiTFSI in ] )
Transference ) MD Simulation [20]
experiment water
Number

Table 2: Selected Calculated and Experimental Transport Properties of LiFSI Systems.
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Caption: Workflow for calculating transport properties from MD simulations.

Electrochemical Stability and Decomposition

The stability of the electrolyte at the electrode interface is paramount for long-term battery
cycling. Theoretical calculations are crucial for understanding the decomposition of the FSI~

anion and the subsequent formation of the SEI.

* Decomposition Pathway: Ab initio MD simulations can model the chemical reactions that

occur when the FSI~ anion comes into contact with the highly reducing surface of the lithium

metal anode.[7] A common initial decomposition step is defluorination, where a fluorine atom

is abstracted from the FSI~ anion to form LiF, a key component of a stable SEL.[7][8]
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+ Anodic Stability: The oxidative stability of the electrolyte determines the upper voltage limit of
the battery. The anodic limit can be estimated from DFT calculations by computing the
ionization potential of the FSI~ anion.[2]

Property Value (V vs LilLi*) Method Reference
Anodic Limit (FSI™) 4.99 MP2/6-31G [2]
Anodic Limit (FSI-) 4.28 B3LYP/6-31G [2]
Anodic Limit (FSI7) 4.64 wB97X-D/6-31G** [2]

Table 3: Calculated Anodic Stability of the FSI~ Anion using Different DFT Functionals.

4 )

FSI~ Reductive Decomposition Pathway at Li Metal Anode

FSI-
(in contact with Li metal)

Defluorination (+e~)

LiF

-2
(Stable SEI component) FSO2NSO2

Further Decomposition (+2e™)

Binary Compounds
(Li20, Liz2S, LisN)
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Caption: A simplified reaction pathway for the reductive decomposition of FSI~.

Conclusion

Theoretical calculations, encompassing both quantum mechanical and classical simulation
methods, provide profound insights into the fundamental properties of LiFSI. These
computational tools allow for the detailed investigation of solvation structures, transport
dynamics, and electrochemical stability, which are often challenging to probe experimentally.
The synergy between computational predictions and experimental validation is accelerating the
design of high-performance, safe, and long-lasting LiFSI-based electrolytes for the next
generation of energy storage devices. This guide highlights the key theoretical methodologies
and the valuable data they generate, serving as a resource for researchers dedicated to
advancing battery technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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